Cas no 139121-41-8 (5-Methyl-1H-indol-6-amine)

5-Methyl-1H-indol-6-amine is a substituted indole derivative featuring a methyl group at the 5-position and an amino group at the 6-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structural framework is valuable for constructing more complex heterocyclic systems due to the reactivity of the amino group and the electron-rich indole core. The compound’s well-defined purity and stability make it suitable for research applications, including medicinal chemistry and material science. Its consistent quality ensures reliable performance in synthetic routes, facilitating efficient derivatization and further functionalization.
5-Methyl-1H-indol-6-amine structure
5-Methyl-1H-indol-6-amine structure
商品名:5-Methyl-1H-indol-6-amine
CAS番号:139121-41-8
MF:C9H10N2
メガワット:146.1891
MDL:MFCD09026998
CID:1088568
PubChem ID:21218302

5-Methyl-1H-indol-6-amine 化学的及び物理的性質

名前と識別子

    • 5-Methyl-1H-indol-6-amine
    • 1H-Indol-6-amine,5-methyl-(9CI)
    • 6-Amino-5-methylindole
    • MFCD09026998
    • AS-49537
    • EN300-129205
    • 1H-Indol-6-amine, 5-methyl-
    • DTXSID701312514
    • AKOS006339746
    • 139121-41-8
    • I11401
    • DA-37156
    • 5-methyl-6-aminoindole
    • SCHEMBL916811
    • CS-0131081
    • AMY9817
    • MDL: MFCD09026998
    • インチ: InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3
    • InChIKey: UDRZZTWNPXZLNS-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(C=C1N)NC=C2

計算された属性

  • せいみつぶんしりょう: 146.08400
  • どういたいしつりょう: 146.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 41.81000
  • LogP: 2.63970

5-Methyl-1H-indol-6-amine セキュリティ情報

5-Methyl-1H-indol-6-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methyl-1H-indol-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-129205-0.05g
5-methyl-1H-indol-6-amine
139121-41-8 95%
0.05g
$135.0 2023-02-15
Chemenu
CM147464-1g
5-methyl-1H-indol-6-amine
139121-41-8 95%
1g
$426 2021-08-05
1PlusChem
1P001ASD-250mg
1H-Indol-6-amine, 5-methyl-
139121-41-8 97%
250mg
$51.00 2024-06-21
Aaron
AR001B0P-250mg
1H-Indol-6-amine, 5-methyl-
139121-41-8 95%
250mg
$108.00 2025-01-21
Enamine
EN300-129205-50mg
5-methyl-1H-indol-6-amine
139121-41-8 95.0%
50mg
$135.0 2023-09-30
abcr
AB490603-250mg
5-Methyl-1H-indol-6-amine; .
139121-41-8
250mg
€479.50 2024-04-19
Enamine
EN300-129205-100mg
5-methyl-1H-indol-6-amine
139121-41-8 95.0%
100mg
$201.0 2023-09-30
Aaron
AR001B0P-100mg
1H-Indol-6-amine, 5-methyl-
139121-41-8 95%
100mg
$302.00 2025-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3947-10g
5-methyl-1H-indol-6-amine
139121-41-8 95%
10g
¥14397.0 2024-04-24
Aaron
AR001B0P-2.5g
1H-Indol-6-amine, 5-methyl-
139121-41-8 95%
2.5g
$391.00 2025-01-21

5-Methyl-1H-indol-6-amine 関連文献

5-Methyl-1H-indol-6-amineに関する追加情報

5-Methyl-1H-indol-6-amine: A Comprehensive Overview

The compound with CAS No. 139121-41-8, commonly referred to as 5-Methyl-1H-indol-6-amine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The indole structure is fundamental in various natural products and bioactive molecules, making 5-Methyl-1H-indol-6-amine a subject of interest for researchers exploring its potential applications.

5-Methyl-1H-indol-6-amine is characterized by its indole ring with a methyl group at the 5-position and an amine group at the 6-position. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. Recent studies have highlighted the compound's potential as a precursor for synthesizing bioactive molecules, particularly in drug discovery efforts targeting neurodegenerative diseases and cancer.

One of the most notable aspects of 5-Methyl-1H-indol-6-amine is its role in medicinal chemistry. Researchers have utilized this compound as a building block for constructing complex molecules with therapeutic potential. For instance, its ability to undergo various substitution reactions has been exploited to develop analogs with enhanced bioavailability and efficacy. These findings underscore the importance of 5-Methyl-1H-indol-6-amine in advancing drug development pipelines.

From a synthetic perspective, 5-Methyl-1H-indol-6-amine can be synthesized through several routes, including the Paal-Knorr synthesis and related methodologies. These methods involve the condensation of amino carbonyl compounds with carbonyl groups to form indole derivatives. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.

In terms of biological activity, 5-Methyl-1H-indol-6-amine has shown promise in modulating key cellular pathways associated with inflammation and oxidative stress. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting potential applications in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

Moreover, 5-Methyl-1H-indol-6-amine has been investigated for its neuroprotective properties. Experimental data indicate that this compound can protect neurons from damage induced by oxidative stress and excitotoxicity, making it a candidate for therapies targeting neurodegenerative conditions like Alzheimer's disease and Parkinson's disease.

The structural versatility of 5-Methyl-1H-indol-6-amine also extends to its use in materials science. Researchers have explored its incorporation into polymer systems to develop advanced materials with tailored electronic properties. These applications highlight the compound's broader impact beyond traditional pharmaceutical uses.

In conclusion, 5-Methyl-CAS No. 139121418, or 5-Methylindoline, stands as a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its role as a building block in drug discovery, coupled with its potential in materials science, positions it as a key compound for future research and development efforts.

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